6-hydroxy-4-[(4-phenylpiperazin-1-yl)methyl]-2H-chromen-2-one
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Overview
Description
6-hydroxy-4-[(4-phenylpiperazin-1-yl)methyl]-2H-chromen-2-one is a derivative of chromen-2-one, a type of heterocyclic compound. This compound is notable for its inclusion of a piperazine moiety, which is often found in pharmaceutical compounds due to its potential biological activity.
Preparation Methods
The synthesis of 6-hydroxy-4-[(4-phenylpiperazin-1-yl)methyl]-2H-chromen-2-one typically involves the reductive amination of 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propoxy)chromen-2-one with different substituted aromatic aldehydes using sodium cyanoborohydride in methanol . The newly synthesized compounds are then purified and their structures characterized by IR, 1H NMR, 13C NMR, and mass spectroscopy .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the chromen-2-one ring can be reduced to form alcohols.
Substitution: The piperazine moiety can undergo nucleophilic substitution reactions. Common reagents used in these reactions include sodium cyanoborohydride for reductive amination and various oxidizing agents for oxidation reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
6-hydroxy-4-[(4-phenylpiperazin-1-yl)methyl]-2H-chromen-2-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing other complex molecules.
Biology: Studied for its potential antimicrobial and antifungal activities.
Medicine: Investigated for its potential therapeutic applications, including anticancer, anti-HIV, and anti-inflammatory activities.
Industry: Utilized in the development of new pharmaceutical compounds due to its bioactive properties.
Mechanism of Action
The mechanism of action of 6-hydroxy-4-[(4-phenylpiperazin-1-yl)methyl]-2H-chromen-2-one involves its interaction with various molecular targets and pathways. The piperazine moiety is known to enhance the bioactivity of the compound by stabilizing enzyme-inhibitor complexes through hydrophobic interactions between the aromatic moieties of the ligand and lipophilic residues of the binding site . This interaction can inhibit the activity of specific enzymes, leading to the compound’s therapeutic effects.
Comparison with Similar Compounds
6-hydroxy-4-[(4-phenylpiperazin-1-yl)methyl]-2H-chromen-2-one can be compared with other similar compounds, such as:
4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one: Exhibits significant antibacterial and antifungal activity.
Indole derivatives: Known for their diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties.
N-aryl and N-alkyl piperazine derivatives: Reported as potent antibacterial, antimalarial, and antipsychotic agents. The uniqueness of this compound lies in its specific combination of the chromen-2-one and piperazine moieties, which enhances its bioactivity and potential therapeutic applications.
Properties
IUPAC Name |
6-hydroxy-4-[(4-phenylpiperazin-1-yl)methyl]chromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3/c23-17-6-7-19-18(13-17)15(12-20(24)25-19)14-21-8-10-22(11-9-21)16-4-2-1-3-5-16/h1-7,12-13,23H,8-11,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZPIPVBCZMKPIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=O)OC3=C2C=C(C=C3)O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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